molecular formula C19H29ClO3Si3 B3123598 Benzhydryloxybis(trimethylsiloxy)chlorosilane CAS No. 309963-45-9

Benzhydryloxybis(trimethylsiloxy)chlorosilane

Cat. No. B3123598
CAS RN: 309963-45-9
M. Wt: 425.1 g/mol
InChI Key: MXYRUZAVJVIZOX-UHFFFAOYSA-N
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Description

Benzhydryloxybis(trimethylsiloxy)chlorosilane, with the chemical formula C19H29ClO3Si3, is an organic silicon compound . It appears as a colorless to light yellow liquid . This compound is commonly used as a reagent and intermediate in organic synthesis . It can be used to introduce trimethylsilyl groups in organic chemistry, thereby changing the properties and reactivity of other compounds . This compound can also be used as an additive in coatings, varnishes, and adhesives to improve their adhesion and durability .


Synthesis Analysis

Benzhydryloxybis(trimethylsiloxy)chlorosilane can be prepared by the reaction of trimethylsilanol with benzyl alcohol . The specific synthesis steps can be adjusted according to specific experimental conditions and reaction requirements .


Molecular Structure Analysis

The Benzhydryloxybis(trimethylsiloxy)chlorosilane molecule contains a total of 56 bonds. There are 27 non-H bonds, 12 multiple bonds, 8 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .


Physical And Chemical Properties Analysis

Benzhydryloxybis(trimethylsiloxy)chlorosilane has a molecular weight of 425.14 g/mol . It has a predicted density of 1.046±0.06 g/cm3 and a predicted boiling point of 397.4±52.0 °C . The compound is soluble in commonly used organic solvents, such as ethanol, ether, and dimethylformamide . It reacts slowly with moisture/water .

Scientific Research Applications

Safety and Hazards

Benzhydryloxybis(trimethylsiloxy)chlorosilane has a stimulating effect on the skin and eyes, and needs to be rinsed in time after contact . When using, avoid inhaling gas or solution with too high concentration to avoid respiratory tract irritation . During storage and handling, it should be sealed and kept away from fire and oxidizing agents .

Mechanism of Action

Target of Action

Benzhydryloxybis(trimethylsiloxy)chlorosilane is primarily used as a chemical intermediate . Its primary targets are therefore the reactants in the chemical reactions it is involved in. The specific targets can vary depending on the reaction.

Mode of Action

The compound interacts with its targets through chemical reactions. As an organochlorosilane , it can participate in various types of reactions, including those involving its chlorosilane group. The exact mode of action would depend on the specific reaction and the other reactants involved.

Action Environment

The action of Benzhydryloxybis(trimethylsiloxy)chlorosilane can be influenced by various environmental factors. For instance, it reacts slowly with moisture/water , which can affect its stability and efficacy. Therefore, it should be handled and stored in a controlled environment to prevent unwanted reactions.

properties

IUPAC Name

benzhydryloxy-chloro-bis(trimethylsilyloxy)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29ClO3Si3/c1-24(2,3)22-26(20,23-25(4,5)6)21-19(17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16,19H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYRUZAVJVIZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](OC(C1=CC=CC=C1)C2=CC=CC=C2)(O[Si](C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClO3Si3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70725334
Record name 3-Chloro-3-(diphenylmethoxy)-1,1,1,5,5,5-hexamethyltrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzhydryloxybis(trimethylsiloxy)chlorosilane

CAS RN

309963-45-9
Record name 3-Chloro-3-(diphenylmethoxy)-1,1,1,5,5,5-hexamethyltrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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